2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne 2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne
Brand Name: Vulcanchem
CAS No.: 158906-40-2
VCID: VC0138615
InChI: InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3
SMILES: CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O
Molecular Formula: C18H14O6
Molecular Weight: 326.3 g/mol

2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne

CAS No.: 158906-40-2

Main Products

VCID: VC0138615

Molecular Formula: C18H14O6

Molecular Weight: 326.3 g/mol

2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne - 158906-40-2

CAS No. 158906-40-2
Product Name 2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne
Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
IUPAC Name 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione
Standard InChI InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3
Standard InChIKey PLKATXVLQJQTSA-UHFFFAOYSA-N
SMILES CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O
Canonical SMILES CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O
Synonyms 1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione
fluostatin B
PubChem Compound 3074517
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator